N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-chlorophenylmethyl intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile under basic conditions.
Construction of the pentazatricyclic core: This step requires the cyclization of a precursor containing the necessary functional groups, often facilitated by a catalyst or under specific temperature and pressure conditions.
Coupling of the intermediates: The final step involves the coupling of the 4-chlorophenylmethyl intermediate with the pentazatricyclic core, typically under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with different substituents and potentially different biological activity.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another complex organic compound with a different core structure and applications.
Ethyl acetoacetate: A simpler compound used in various chemical reactions and as a building block in organic synthesis.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is unique due to its complex structure, which includes multiple aromatic rings and heterocyclic elements. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19ClN6O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-18-8-4-16(5-9-18)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
GHQVHXNLUBWTRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2 |
Origin of Product |
United States |
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